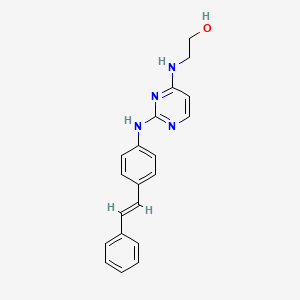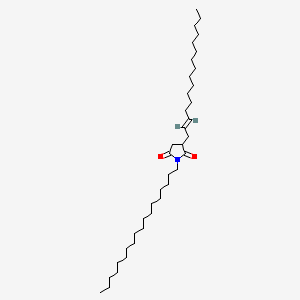
L-Histidine, N-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid is a complex organic compound that features both an imidazole ring and an indolinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid typically involves multi-step organic synthesis. A common approach might include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Indolinone Formation: The indolinone moiety can be synthesized from aniline derivatives through cyclization and oxidation reactions.
Coupling Reactions: The final step involves coupling the imidazole and indolinone fragments under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Implementing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The imidazole and indolinone rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the synthesis of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid would depend on its specific biological target. Generally, compounds with imidazole and indolinone structures can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Histidine Derivatives: Compounds with imidazole rings.
Indolinone Derivatives: Compounds with indolinone structures.
Uniqueness
The uniqueness of (S)-3-(1H-Imidazol-4-yl)-2-((2-oxoindolin-3-ylidene)amino)propanoic acid lies in its combined structure, which may confer unique biological activities or chemical reactivity compared to other compounds with only one of these moieties.
特性
CAS番号 |
167489-39-6 |
|---|---|
分子式 |
C14H12N4O3 |
分子量 |
284.27 g/mol |
IUPAC名 |
(2S)-3-(1H-imidazol-5-yl)-2-[(2-oxo-1H-indol-3-ylidene)amino]propanoic acid |
InChI |
InChI=1S/C14H12N4O3/c19-13-12(9-3-1-2-4-10(9)18-13)17-11(14(20)21)5-8-6-15-7-16-8/h1-4,6-7,11H,5H2,(H,15,16)(H,20,21)(H,17,18,19)/t11-/m0/s1 |
InChIキー |
KHEBKNRYHQJCTE-NSHDSACASA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=N[C@@H](CC3=CN=CN3)C(=O)O)C(=O)N2 |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(CC3=CN=CN3)C(=O)O)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


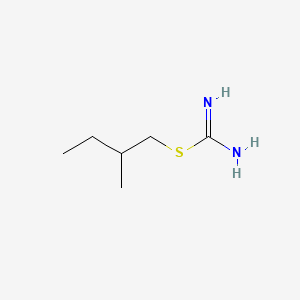
![6a-Phenyldihydrofuro[2,3-b]furan-2,5(3H,4H)-dione](/img/structure/B12905558.png)
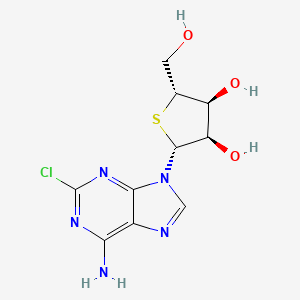
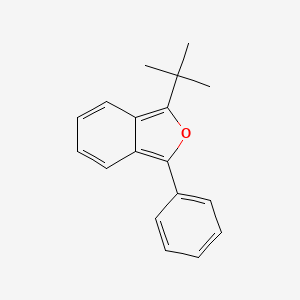
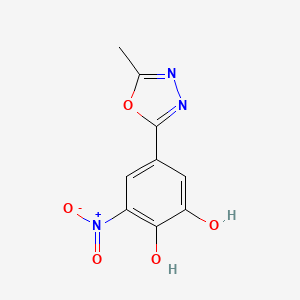

![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
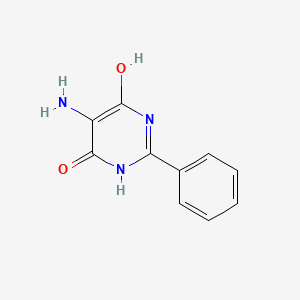
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

